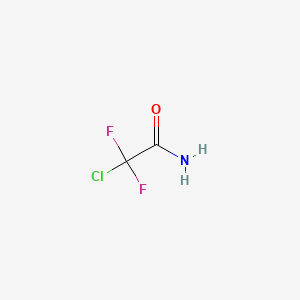

Chlorodifluoroacetamide

Description

Overview of Halogenated Acetamides in Synthetic Chemistry

Halogenated acetamides are a class of organic compounds that serve as pivotal building blocks in organic synthesis. chemrxiv.org Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the acetyl group, which significantly influences the molecule's reactivity. These compounds are instrumental in constructing more complex molecular architectures, including various heterocyclic compounds. mdpi.com

The incorporation of halogens makes the amide structure susceptible to a range of chemical transformations. For instance, they can participate in cyclization reactions to form lactams and other ring structures. mdpi.com The development of new synthetic methodologies, such as electrochemical cascades, has enabled the efficient and sustainable synthesis of halogenated N-aryl amides, highlighting their importance in modern chemistry. chemrxiv.org Furthermore, specific halogenated acetamides have been investigated for their potent biological activities, acting as antagonists for targets like the TRPV1 receptor, which is relevant in pain research. nih.gov The versatility and reactivity of halogenated acetamides make them indispensable tools for synthetic chemists aiming to create novel and functional molecules. sioc-journal.cnmdpi.com

Significance of Fluorine and Chlorine in Organic Synthesis

The presence of both fluorine and chlorine atoms in chlorodifluoroacetamide imparts a unique set of chemical properties that are highly valued in organic synthesis.

Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects on their physicochemical and pharmacological properties. tandfonline.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial advantage in drug development. bohrium.comnih.gov The strong carbon-fluorine bond is resistant to cleavage, prolonging the active life of a molecule. nih.gov Fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's absorption, distribution, and binding affinity to biological targets. bohrium.comnih.gov Its strategic placement can influence molecular conformation and increase binding affinity to proteins. tandfonline.combohrium.com Consequently, about 20% of all pharmaceuticals contain fluorine. nih.gov

Chlorine , another highly electronegative halogen, also plays a critical role in synthetic chemistry. fiveable.me Its presence creates polar covalent bonds, making adjacent carbon atoms more susceptible to nucleophilic attack. fiveable.mevaia.com This reactivity makes chlorine an excellent leaving group in nucleophilic substitution and elimination reactions, facilitating the formation of new chemical bonds and the synthesis of diverse compounds. vaia.comnih.gov Chlorine-containing compounds are widely used as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. vaia.com The atom's size and polarizability can influence the stereochemical outcome of reactions. fiveable.me Moreover, chlorine can stabilize adjacent carbanions, carbocations, and radicals, further expanding its synthetic utility. nih.govencyclopedia.pub

Research Trajectories for this compound

Current research on this compound is focused on leveraging its unique reactivity as a building block for high-value chemical entities, particularly in the fields of medicinal and agrochemistry.

A significant area of investigation involves its use in metal-catalyzed cross-coupling reactions. acs.org Researchers have developed efficient nickel-catalyzed methods to couple this compound with heteroaryl halides. nih.govresearchgate.net This process creates heteroaryldifluoroacetamides, which are structural motifs of considerable interest for their potential biological activities. nih.govresearchgate.net The method has been lauded for its efficiency and potential for synthesizing complex, biologically active molecules. researchgate.net

Another key research direction is the use of this compound and its derivatives as precursors for other valuable fluorinated compounds. It is a starting material for the synthesis of α-chloro-α,α-difluoroketones, which are themselves versatile intermediates for pharmaceuticals and agrochemicals. researchgate.net Additionally, related compounds like sodium chlorodifluoroacetate, which can be derived from similar chemistry, are used for mild chlorodifluoroacylation of electron-rich systems like indoles. acs.org Research has also explored the generation of reactive intermediates from chlorodifluoroacetic anhydride (B1165640) for use in chlorodifluoromethylation reactions, further expanding the synthetic toolkit. rsc.org These research trajectories underscore the growing importance of this compound as a versatile reagent for introducing the chlorodifluoroacetyl and related moieties into complex organic structures.

| Research Application | Key Findings |

| Nickel-Catalyzed Cross-Coupling | Efficiently couples with heteroaryl halides to form heteroaryldifluoroacetamides, which are of medicinal interest. nih.govresearchgate.net |

| Precursor for α-chloro-α,α-difluoroketones | Serves as a starting material for these important pharmaceutical and agrochemical building blocks. researchgate.net |

| Chlorodifluoromethylation Reactions | Reagents derived from related structures can be used for allylic and aromatic chlorodifluoromethylation. rsc.org |

| Chlorodifluoroacylation | Related salt, sodium chlorodifluoroacetate, enables the mild acylation of N-alkylindoles. acs.org |

This table contains data sourced from references nih.govresearchgate.netresearchgate.netacs.orgrsc.org.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAKKOKLSDIKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059866 | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-28-9 | |

| Record name | Chlorodifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2,2-difluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Chlorodifluoroacetamide and Its Derivatives

Catalytic Approaches to Chlorodifluoroacetamide Synthesis

Catalysis plays a pivotal role in modern organic chemistry, and the synthesis of this compound is no exception. Various catalytic systems have been devised to facilitate its formation and subsequent reactions, offering milder conditions and greater functional group tolerance compared to traditional methods.

A significant breakthrough has been the development of nickel-catalyzed cross-coupling reactions between heteroaryl halides and chlorodifluoroacetamides. nih.gov This method provides a direct route to heteroaryldifluoroacetamides, which are of considerable interest in medicinal chemistry. nih.govresearchgate.net The catalytic system typically involves a nickel(II) precatalyst, such as NiCl₂·DME, a bipyridine ligand like 4,4'-diNon-bpy, a phosphine (B1218219) co-ligand (e.g., PPh₃), and a lithium chloride additive. nih.govresearchgate.net These components work in concert to facilitate the reductive cross-coupling process efficiently. nih.gov The reaction is applicable to a range of (hetero)aryl bromides and even some chlorides, demonstrating its versatility. researchgate.netresearchgate.net

This approach stands out as a powerful tool for constructing C(sp²)–C(sp²) bonds under relatively mild conditions, avoiding the need for pre-formed organometallic reagents. researchgate.net The tolerance of this catalytic system to various functional groups further enhances its synthetic utility. researchgate.net

Table 1: Key Components in Nickel-Catalyzed Cross-Coupling

| Component | Function | Example |

| Nickel Precatalyst | Main catalytic species | NiCl₂·DME |

| Ligand | Stabilizes and activates the nickel center | 4,4'-diNon-bpy |

| Co-Ligand | Modulates catalytic activity | PPh₃ |

| Additive | Facilitates catalyst reduction and transmetalation | LiCl |

This table summarizes the roles of the essential components in the nickel-catalyzed cross-coupling of heteroaryl halides with chlorodifluoroacetamides.

Biocatalysis has emerged as a green and highly selective alternative for chemical synthesis. mt.com In the context of this compound chemistry, enzyme-catalyzed radical cyclization reactions have been successfully demonstrated. chemistryviews.org

Researchers have repurposed the B12-dependent transcription factor CarH for non-native radical cyclization reactions involving chlorodifluoroacetamides. chemistryviews.orgnih.gov An engineered variant, CarH*, has shown remarkable catalytic activity in the formation of γ- and δ-lactams through either redox-neutral or reductive ring closures. nih.govnih.govresearchgate.net This enzymatic approach provides significantly enhanced reactivity and selectivity compared to using the free vitamin B12 cofactor alone. nih.govresearchgate.net The protein scaffold of the enzyme plays a crucial role in controlling the reactivity of the B12 cofactor. chemistryviews.orgnih.gov

CarH* also facilitates an unusual spirocyclization by dearomatizing pendant arenes, yielding bicyclic 1,3-diene products. nih.govnih.gov These enzymatic transformations expand the catalytic repertoire of B12-dependent enzymes and provide access to complex molecular architectures. chemistryviews.orgnih.gov

Understanding the mechanism of enzyme catalysis is fundamental to optimizing and expanding its applications. itmedicalteam.pl In the CarH*-catalyzed radical cyclization of chlorodifluoroacetamides, the reaction is initiated by the Co(I) form of the enzyme, which starts a radical cascade. nih.gov Mechanistic studies have revealed that the enzyme exhibits a preference for alkene formation through β-hydride elimination, a selectivity that is less pronounced with B12 alone. nih.gov The active site of the enzyme provides a controlled environment that stabilizes transition states and directs the reaction pathway, leading to high efficiency and specificity. nih.govomicsonline.org These investigations highlight the importance of the protein structure in modulating the intrinsic reactivity of the cofactor. nih.gov

Transition metal-mediated cross-electrophile coupling has become a cornerstone for the synthesis of fluoroalkylated compounds. researchgate.net This strategy allows for the direct coupling of carbon electrophiles with fluoroalkyl electrophiles, such as those derived from this compound. researchgate.netresearchgate.net Nickel-catalyzed reductive fluoroalkylation, in particular, offers an efficient pathway to a wide array of organofluorine compounds. researchgate.net These reactions often proceed under mild conditions and are compatible with a broad range of substrates. researchgate.net The field has seen significant advancements, including the development of enantioselective methods and three-component cross-electrophile couplings involving alkenes or alkynes. researchgate.netresearchgate.net

Electrochemical and photoredox catalysis offer alternative, powerful strategies for generating reactive intermediates under mild conditions. mdpi.com These methods can activate this compound and its derivatives for subsequent reactions. For instance, an electrochemical Reformatsky-type reaction of bromodifluoroamides with aldehydes and ketones has been reported to produce β-hydroxy-α,α-difluoro amides. researchgate.netresearchgate.net This approach avoids the use of transition metals and metal reducing agents. researchgate.net

Photoredox catalysis, often in combination with transition metal catalysis, can also be employed. dicp.ac.cn These methods utilize light to initiate single electron transfer (SET) processes, generating radical intermediates that can participate in a variety of transformations. mdpi.com The development of electrophotocatalysis, which combines electrochemical stimulation with photoredox catalysis, has enabled the generation of highly reducing species capable of cleaving strong chemical bonds. nih.govnih.gov

Enzyme-Catalyzed Radical Cyclization Reactions with Chlorodifluoroacetamides

Precursor Design and Functionalization for this compound Synthesis

The strategic design of precursors and their subsequent functionalization are critical for the efficient synthesis of this compound. This involves the careful selection of starting materials and reagents to ensure high-yield and selective transformations.

Utilization of Chlorodifluoroacetic Anhydride (B1165640)

Chlorodifluoroacetic anhydride ((ClCF2CO)2O) is a key reagent in the synthesis of this compound and its derivatives. researchgate.netsigmaaldrich.com Derived from chlorodifluoroacetic acid, this anhydride is primarily employed for introducing the chlorodifluoroacetyl moiety into various molecules. alfa-industry.com Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals. alfa-industry.com

For instance, chlorodifluoroacetic anhydride is used as a derivatization reagent in analytical chemistry, such as in the determination of estrone (B1671321) and 17β-estradiol in hair samples by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com In organic synthesis, it has been used for the dual element acetylation tagging derivatization of amines. sigmaaldrich.com The photolysis of chlorodifluoroacetic anhydride vapor has also been studied, providing insights into its photochemical reactivity. sigmaaldrich.com

Functional Group Tolerance in Synthetic Routes

Functional group tolerance is a crucial aspect of modern synthetic chemistry, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. wisdomlib.org In the context of this compound synthesis, nickel-catalyzed cross-coupling reactions have demonstrated high functional group tolerance. researchgate.net These reactions enable the coupling of heteroaryl halides with chlorodifluoroacetamides, providing a direct route to medicinally relevant heteroaryldifluoroacetamides. researchgate.net

The adaptability of these synthetic methods allows for the presence of various functional groups, such as amines, amides, and nitriles, which are common in biologically active compounds. researchgate.netximo-inc.com This tolerance simplifies the synthesis of complex pharmaceutical and agrochemical candidates, making the process more efficient. researchgate.net For example, nickel-catalyzed reductive cross-coupling reactions between aryl chlorides and difluoromethyl sources tolerate a wide array of functional groups, expanding the substrate scope.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of chemical processes. sigmaaldrich.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. rroij.com

Atom Economy and Waste Reduction Strategies

Atom economy, a core principle of green chemistry developed by Barry Trost, focuses on maximizing the incorporation of all materials used in a process into the final product. acs.orgepa.govrsc.org The goal is to design synthetic routes where the majority of the atoms from the reactants are found in the desired product, thus minimizing waste. acs.org High atom economy is characteristic of addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economy. acs.org

In the synthesis of this compound, applying the principle of atom economy involves selecting reactions that are inherently more efficient. For example, catalytic processes are preferred over stoichiometric reactions because catalysts are used in small amounts and can be recycled, reducing waste. acs.org The ideal is to prevent waste generation at the source rather than treating it after it has been created. sigmaaldrich.com

Solvent and Reagent Selection for Sustainable Synthesis

The choice of solvents and reagents plays a significant role in the sustainability of a chemical synthesis. text2fa.ir Traditional organic solvents are often volatile, flammable, and toxic, contributing to pollution and health hazards. garph.co.uk Green chemistry encourages the use of safer solvents such as water, ethanol, and supercritical fluids. nih.govmdpi.com

In pharmaceutical manufacturing, where solvents constitute a large portion of the waste, the selection of greener alternatives is particularly important. mdpi.com For instance, replacing hazardous solvents like dichloromethane (B109758) with more benign options can significantly improve the environmental profile of a process. researchgate.net The use of renewable feedstocks and energy-efficient reaction conditions, such as ambient temperature and pressure, are also key considerations in sustainable synthesis. sigmaaldrich.comacs.org

Scalability and Industrial Applications of Synthetic Routes

The ability to scale up a synthetic route from the laboratory to an industrial setting is crucial for the commercial viability of a chemical product. rsc.org Scalable routes for this compound and its derivatives are essential for meeting the demands of the pharmaceutical and agrochemical industries.

Recent advancements in nickel-catalyzed cross-coupling reactions have shown promise for scalability. researchgate.net Gram-scale synthesis of heteroaryldifluoroacetamides has been successfully demonstrated, indicating the potential for large-scale production. researchgate.net These methods are attractive for industrial applications due to their operational simplicity and efficiency under mild conditions. researchgate.net The development of robust and scalable synthetic protocols is an ongoing area of research, with a focus on creating processes that are not only efficient but also economically and environmentally sustainable. rsc.org

Iii. Mechanistic Elucidation of Reactions Involving Chlorodifluoroacetamide

Radical Intermediates in Chlorodifluoroacetamide Chemistry

Reactions involving this compound can proceed through pathways that involve radical intermediates. The generation and subsequent reaction of these species are central to certain synthetic applications, particularly in carbon-carbon bond formation.

One notable example is the nickel-catalyzed cross-coupling of chlorodifluoroacetamides with heteroaryl halides. acs.org Preliminary mechanistic studies suggest the involvement of a difluoromethyl radical in the reaction pathway. researchgate.net This is supported by radical clock experiments, such as the use of a cyclopropylmethyl group, which have confirmed the formation of alkyl radical intermediates in similar nickel-catalyzed cross-electrophile coupling (XEC) reactions. nih.gov

Enzymatic systems have also been shown to utilize radical-based mechanisms with this compound derivatives. An engineered B12-dependent enzyme, CarH*, can catalyze the radical cyclization of α-chlorodifluoroacetamides that have pendant olefins. nih.gov The Co(I) form of the enzyme is believed to initiate a radical cascade. nih.gov Experiments using radical-trapping agents like TEMPO have provided evidence for the generation of radical intermediates that can be intercepted. nih.gov These findings suggest that radical intermediates can dissociate from the catalyst's active site before subsequent reactions occur. nih.gov

The nature of the substituents on the this compound molecule can influence the reaction pathway. For instance, studies on analogous chloroacetamides show that the number of chlorine substituents affects whether the reaction proceeds via reductive dechlorination, which can involve radical species, or nucleophilic substitution. nih.gov

Role of Catalytic Cycles and Oxidation States

Catalytic cycles are fundamental to many reactions involving this compound, enabling efficient transformations under mild conditions. Transition metals, particularly nickel, play a dominant role due to their ability to cycle between different oxidation states. acs.orgsavemyexams.com

The efficiency of these catalytic systems often depends on a combination of components, including the nickel precursor, specific ligands, and various additives. acs.orgresearchgate.net For example, a system composed of NiCl₂·DME, a bipyridine ligand (4,4′-diNon-bpy), a phosphine (B1218219) co-ligand (PPh₃), and an additive like LiCl has been shown to be effective. researchgate.netresearchgate.net The use of a soft phosphine co-ligand may help protect the active nickel species from decomposition. acs.org Additives can serve multiple roles, such as facilitating the reduction of the Ni(II) precatalyst to the active Ni(0) state. acs.org

| Component Type | Specific Example | Proposed Role in Catalytic Cycle |

|---|---|---|

| Catalyst Precursor | NiCl₂·DME | Source of nickel; reduced in situ to the active Ni(0) state. researchgate.net |

| Primary Ligand | 4,4′-diNon-bpy | Stabilizes the nickel center and modulates its reactivity. researchgate.net |

| Co-Ligand | PPh₃ | Protects the active nickel species from decomposition. acs.org |

| Reductant | Zinc (Zn) | Reduces Ni(II) to Ni(0) to initiate or regenerate the catalyst. acs.org |

| Additive | LiCl | Accelerates the reduction of Ni(II) to Ni(0) and prevents catalyst inhibition. researchgate.net |

Reaction Kinetics and Selectivity Studies

The kinetics and selectivity of reactions involving this compound are influenced by several factors, including the catalyst, solvent, and the structure of the substrates. nih.govnih.gov Understanding these factors is crucial for controlling reaction outcomes and maximizing the yield of desired products.

In solution-phase reactions, kinetics can be either diffusion-controlled or activation-controlled. libretexts.org For many catalytic processes involving this compound, the reaction rate is determined by the activation energy of a key step in the catalytic cycle, such as oxidative addition, making them activation-controlled. lkouniv.ac.inlibretexts.org

Selectivity is a key challenge, especially in cross-coupling reactions where multiple reactive species are present. researchgate.net The choice of catalyst and ligands is paramount in directing the reaction toward the desired product and suppressing side reactions like protonation or dimerization of intermediates. researchgate.net For example, in nickel-catalyzed cross-electrophile couplings, the combination of a hard bipyridine ligand and a soft phosphine co-ligand was developed to enhance stability and control selectivity. acs.org

Enzymatic catalysis demonstrates remarkable selectivity. In the radical cyclization of α-chlorodifluoroacetamides, the enzyme CarH* shows enhanced selectivity for forming an alkene product via β-hydride elimination compared to reactions catalyzed by vitamin B12 alone, which produce more of the reduced alkane byproduct. nih.gov The enzyme's structure creates a pocket that holds intermediates in proximity to the cobalt center, favoring specific elimination pathways over simple radical dissociation and hydrogen atom transfer. nih.gov

Studies on analogous chloroacetamides have shown that structural features significantly impact reaction kinetics and pathways. The number of chlorine substituents can determine whether the molecule undergoes nucleophilic substitution or reductive dechlorination, thereby controlling the product distribution. nih.gov

| Factor | Observation | Implication for Selectivity |

|---|---|---|

| Catalyst/Ligand System | A combination of NiCl₂·DME, 4,4′-diNon-bpy, and PPh₃ is effective for cross-coupling. researchgate.net | The ligand set modulates the catalyst's electronic and steric properties to favor cross-coupling over side reactions. acs.org |

| Enzymatic Environment | The CarH* enzyme yields more alkene product than catalysis with B12 alone. nih.gov | The enzyme's active site directs the reaction pathway toward β-hydride elimination, enhancing chemoselectivity. nih.gov |

| Substrate Structure | The number of chlorine atoms on chloroacetamides dictates the reaction pathway (substitution vs. reduction). nih.gov | The electronic properties of the substrate directly influence which reaction mechanism is favored. nih.gov |

Transition State Analysis and Reaction Pathways

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and outcome of a chemical transformation. beilstein-journals.org While direct experimental characterization of transition states is exceptionally challenging, their properties can be inferred from kinetic studies and computational modeling. uni-giessen.denih.gov

For reactions involving this compound, particularly metal-catalyzed couplings, the reaction pathway consists of several elementary steps, each with its own transition state. lkouniv.ac.innih.gov In the Ni-catalyzed cross-coupling cycle, the key transition states are associated with oxidative addition and reductive elimination. researchgate.netnih.gov The catalyst's role is to provide an alternative reaction pathway with lower activation energies for these steps compared to the uncatalyzed reaction. savemyexams.combeilstein-journals.org

Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), are powerful tools for analyzing these transient structures. nih.gov Such analyses can reveal how the catalyst, ligands, and solvent molecules interact to stabilize the transition state. For example, in an SN2-type transition state, the arrangement of dipoles or charges around the reacting centers can significantly lower the activation barrier. beilstein-journals.org

The concept of an "imaginary transition state" (ITS) provides a formal framework for representing the bond-breaking and bond-forming events that occur during a reaction. mdpi.com For the cross-coupling of this compound, the pathway can be visualized as a sequence involving the cleavage of the C-Cl bond in the aryl halide and the C-Cl bond in this compound, and the formation of a new C-C bond, all mediated by the nickel catalyst's changing oxidation states and coordination sphere. researchgate.net The geometry of the transition state, including bond lengths and angles of the reacting fragments at the metal center, is critical for understanding the reaction's selectivity and efficiency. nih.gov

Iv. Spectroscopic Characterization and Structural Analysis of Chlorodifluoroacetamide

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful means to investigate the various bond vibrations within the chlorodifluoroacetamide molecule. These vibrations, which include stretching, bending, and torsional modes, are quantized and give rise to a unique spectral signature.

The infrared spectrum of this compound reveals a series of absorption bands corresponding to the vibrational modes of its functional groups. The analysis of these bands, in terms of their position and intensity, provides valuable information about the molecular structure. Key vibrational frequencies and their assignments have been determined through experimental measurements and computational chemistry calculations.

A notable feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a characteristic feature of amides. The positions of the N-H stretching vibrations of the amide group are also prominent, providing insight into hydrogen bonding interactions. The vibrations involving the halogenated carbon atom, including the C-Cl and C-F stretching modes, appear at lower frequencies and are crucial for confirming the presence and environment of these atoms.

Table 1: Selected Infrared (IR) Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| 3422 | Asymmetric NH₂ stretching |

| 3225 | Symmetric NH₂ stretching |

| 1745 | C=O stretching (Amide I) |

| 1622 | NH₂ scissoring (Amide II) |

| 1390 | C-N stretching |

| 1205 | Asymmetric CF₂ stretching |

| 1160 | Symmetric CF₂ stretching |

| 850 | C-Cl stretching |

| 730 | C-C stretching |

Note: The data in this table is based on findings from Iriarte, A. G., et al. (2006).

Complementing the IR data, Raman spectroscopy provides information on the vibrational modes that involve a change in the polarizability of the molecule. For this compound, the Raman spectrum is particularly useful for observing vibrations that may be weak or inactive in the infrared spectrum.

The symmetric vibrations of the C-F bonds, for instance, often give rise to strong signals in the Raman spectrum. The C-Cl stretching vibration is also readily observed. By comparing the IR and Raman spectra, a more complete picture of the vibrational framework of the molecule can be constructed, aiding in the confirmation of its molecular symmetry and structure.

Table 2: Selected Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| 3422 | Asymmetric NH₂ stretching |

| 3225 | Symmetric NH₂ stretching |

| 1745 | C=O stretching (Amide I) |

| 1622 | NH₂ scissoring (Amide II) |

| 1390 | C-N stretching |

| 1205 | Asymmetric CF₂ stretching |

| 1160 | Symmetric CF₂ stretching |

| 850 | C-Cl stretching |

| 730 | C-C stretching |

Note: The data in this table is based on findings from Iriarte, A. G., et al. (2006).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The proton (¹H) NMR spectrum of this compound is characterized by the signals arising from the amine (NH₂) protons. The chemical shift of these protons is influenced by the electronic environment of the amide group and any intermolecular interactions, such as hydrogen bonding. In a typical spectrum, the NH₂ protons would appear as a broad signal. The exact chemical shift can vary depending on the solvent and concentration.

The carbon-13 (¹³C) NMR spectrum provides information on the two carbon atoms present in the this compound molecule. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, characteristic of amide carbonyl groups. The quaternary carbon atom bonded to chlorine and two fluorine atoms (CClF₂) will also have a distinct chemical shift, influenced by the high electronegativity of the halogen atoms. This carbon signal is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 163.7 |

| CClF₂ | 120.3 (triplet) |

Note: The data in this table is based on findings from Iriarte, A. G., et al. (2006).

Table 4: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Nuclei | Chemical Shift (δ, ppm) |

| CF₂ | -64.3 |

Note: The data in this table is based on findings from Iriarte, A. G., et al. (2006).

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. While a detailed, publicly available mass spectrum for this compound is not readily found in the searched literature, the fragmentation can be predicted based on the known behavior of similar halogenated amides.

Upon electron ionization, the this compound molecule (C₂H₂ClF₂NO) would form a molecular ion ([M]⁺•). The presence of chlorine would be indicated by an isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation patterns for amides include α-cleavage and McLafferty rearrangement. However, for a small, halogenated molecule like this compound, α-cleavage is more probable.

Expected Fragmentation Pathways:

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion [M-Cl]⁺.

Loss of a fluorine atom: While the C-F bond is stronger than the C-Cl bond, the loss of a fluorine atom to yield [M-F]⁺ may also be observed.

Cleavage of the C-C bond: Scission of the bond between the carbonyl carbon and the α-carbon would lead to the formation of the [CONH₂]⁺ ion (m/z 44) and a [CClF₂]⁺ radical, or a [CClF₂]⁺ ion and a [CONH₂] radical.

Loss of the amide group: Fragmentation could involve the loss of the entire amide group, resulting in a [CClF₂]⁺ ion.

The relative abundance of these fragment ions provides a fingerprint that can be used to identify this compound in a sample. A hypothetical fragmentation pattern is presented in Table 1.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 129/131 | [C₂H₂ClF₂NO]⁺• | - |

| 94/96 | [C₂H₂F₂NO]⁺ | Cl• |

| 85/87 | [CClF₂]⁺ | •CONH₂ |

| 50 | [CF₂]⁺ | •C(O)NH₂, Cl• |

Note: The table is based on predicted fragmentation patterns for haloacetamides and does not represent experimentally verified data for this compound.

Electronic Spectroscopy and Other Optical Methods

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the carbonyl group (C=O) of the amide functional group. Saturated amides typically exhibit a weak n → π* transition in the region of 210-220 nm. The presence of the halogen atoms (chlorine and fluorine) on the α-carbon can influence the position and intensity of this absorption band. Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift of the λmax depending on the nature of the halogen and its electronic effects (inductive vs. resonance).

Table 2: Expected Electronic Transition for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|

Note: The expected wavelength range is based on the typical absorption of saturated amides and may be influenced by the halogen substituents in this compound.

Characterization of Reaction Intermediates using Ion Spectroscopy

Ion spectroscopy techniques, often coupled with mass spectrometry, are powerful tools for the characterization of transient and reactive intermediates formed during chemical reactions. These methods allow for the study of the structure and energetics of ions in the gas phase, providing mechanistic insights that are often difficult to obtain from condensed-phase experiments.

Research specifically detailing the characterization of reaction intermediates of this compound using ion spectroscopy is scarce in the available literature. However, we can surmise potential applications based on the reactivity of similar halogenated compounds. For instance, the study of the atmospheric degradation of haloacetamides could involve the reaction with hydroxyl radicals (•OH). Ion spectroscopy could be employed to characterize the structure of the resulting radical cations or intermediate complexes.

Furthermore, the photochemistry of this compound could be investigated using photodissociation spectroscopy. In such experiments, a mass-selected ion of this compound or a reaction intermediate would be irradiated with a tunable laser, and the resulting photofragments would be detected. The photodissociation spectrum (photofragment yield as a function of wavelength) provides information about the electronic and vibrational spectroscopy of the ion.

Table 3: Potential Applications of Ion Spectroscopy in Studying this compound

| Reaction Type | Potential Intermediates | Applicable Ion Spectroscopy Technique |

|---|---|---|

| Atmospheric Oxidation | [C₂H₂ClF₂NO]⁺•, [C₂HClF₂NO]• | Infrared Ion Spectroscopy, Photodissociation Spectroscopy |

Note: This table presents hypothetical applications as specific studies on this compound were not found.

The application of these advanced spectroscopic methods would be crucial in building a comprehensive understanding of the chemical behavior of this compound, from its intrinsic molecular properties to its reactivity and potential transformation pathways in various environments.

V. Computational Chemistry and Theoretical Studies on Chlorodifluoroacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. elixirpublishers.comnih.gov It is widely used to determine the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov DFT calculations for chlorodifluoroacetamide would involve selecting an appropriate functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)) to model its behavior accurately. nih.govnih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. mdpi.com For this compound, this process would determine precise bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis provides deeper insights. The distribution of electrons can be examined through methods like Natural Bond Orbital (NBO) analysis, which reveals atomic charges, hybridizations, and the nature of chemical bonds. researchgate.netmultidisciplinaryjournals.com This analysis helps in understanding the effects of the electronegative fluorine and chlorine atoms on the acetamide (B32628) backbone.

Illustrative Data Table: Optimized Geometric Parameters for this compound

This table presents the type of data that would be generated from a DFT geometry optimization calculation. The values are hypothetical and for illustrative purposes only.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

| Bond Length (Å) | C=O | ~1.21 |

| C-C | ~1.54 | |

| C-N | ~1.36 | |

| C-Cl | ~1.78 | |

| C-F | ~1.35 | |

| **Bond Angle (°) ** | O=C-C | ~121.0 |

| N-C-C | ~115.0 | |

| F-C-F | ~108.0 | |

| Cl-C-F | ~109.0 | |

| Dihedral Angle (°) | O=C-C-Cl | Varies with conformation |

Once the optimized geometry is found, vibrational frequency calculations can be performed. nih.gov These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. mdpi.commdpi.com Each calculated frequency is associated with a specific normal mode of vibration, such as C=O stretching, N-H bending, or C-Cl stretching. researchgate.net Comparing these theoretical spectra with experimental data helps confirm the molecular structure and assign spectral bands to specific atomic motions. mdpi.com

Illustrative Data Table: Calculated Vibrational Frequencies for this compound

This table illustrates the typical output of a vibrational frequency calculation. Frequencies are hypothetical.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H Asymmetric Stretch |

| ~3300 | N-H Symmetric Stretch |

| ~1720 | C=O Stretch (Amide I) |

| ~1600 | N-H Bend (Amide II) |

| ~1150 | C-F Stretch |

| ~750 | C-Cl Stretch |

The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. uni-muenchen.deq-chem.com Exploring the PES is crucial for identifying different conformers (rotational isomers) and the transition states that connect them. readthedocs.io For this compound, a relaxed PES scan could be performed by systematically changing a specific dihedral angle, such as the rotation around the C-C bond, while optimizing all other geometric parameters at each step. uni-muenchen.degaussian.com This process reveals the most stable conformations and the energy barriers to rotation, providing insight into the molecule's flexibility. blogspot.com

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods for solving the Schrödinger equation to approximate molecular properties. nih.gov Beyond DFT, other ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be applied to this compound. These methods, while often more computationally intensive, can provide benchmark data for comparison. nih.govmdpi.com Such calculations are used to determine a variety of electronic properties, including ionization potential, electron affinity, and molecular orbital energies (e.g., HOMO and LUMO), which are fundamental to understanding chemical reactivity. nih.govresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating chemical reaction mechanisms. nih.govnih.gov For this compound, theoretical studies can be used to model potential reactions, such as nucleophilic substitution at the carbonyl carbon or the halogenated carbon. mdpi.comchemrevlett.com By calculating the energies of reactants, products, and, most importantly, the transition states, chemists can map out the entire reaction pathway. mdpi.com This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding why one reaction pathway is favored over another. nih.gov Such models can clarify the role of solvents and catalysts and provide a detailed, step-by-step picture of bond-breaking and bond-forming processes. mdpi.com

Delocalization Effects and Stabilization Energies

Electron delocalization, where electrons are shared over multiple atoms or bonds, is a key factor in molecular stability. Natural Bond Orbital (NBO) analysis is a powerful method used to quantify these effects. multidisciplinaryjournals.commaterialsciencejournal.org The analysis translates the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). nih.gov

Illustrative Data Table: NBO Second-Order Perturbation Analysis for this compound

This table shows representative data from an NBO analysis, quantifying key electronic stabilization interactions. Energies are hypothetical.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C=O) | ~50-60 |

| n(O) | σ(C-N) | ~20-30 |

| σ(C-C) | σ(C-Cl) | ~2-5 |

| n(Cl) | σ(C-C) | ~1-3 |

Computational chemistry offers powerful tools to investigate the electronic structure and non-covalent interactions of molecules. For a molecule like this compound, such studies would provide valuable insights into its behavior.

Charge Transfer: Charge transfer phenomena within the this compound molecule, as well as between interacting molecules, could be predicted through computational methods. NBO analysis, for instance, would quantify the delocalization of electron density between occupied and unoccupied orbitals, revealing the extent and nature of intramolecular charge transfer. This would be particularly insightful in understanding the influence of the electronegative fluorine and chlorine atoms on the acetamide backbone.

Intermolecular Interactions: The nature and strength of intermolecular forces are fundamental to understanding the physical properties and condensed-phase behavior of this compound. Theoretical studies could elucidate the various types of interactions at play:

Hydrogen Bonding: The amide group (-CONH2) provides both a hydrogen bond donor (the N-H bonds) and acceptors (the carbonyl oxygen and potentially the nitrogen lone pair), suggesting the formation of hydrogen bonds in the solid state and in protic solvents.

Halogen Bonding: The chlorine atom in this compound could act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules.

Dipole-Dipole Interactions: The presence of highly polar bonds (C-F, C-Cl, C=O, N-H) would result in a significant molecular dipole moment, leading to strong dipole-dipole interactions.

Molecular Electrostatic Potential (MEP): An MEP surface map would visually represent the charge distribution around the this compound molecule. This would highlight the electron-rich regions (likely around the oxygen and fluorine atoms) and electron-deficient regions (around the hydrogen atoms of the amide group), which are the likely sites for electrophilic and nucleophilic attack, respectively, and are crucial in directing intermolecular interactions.

Without specific published research, a quantitative description of these properties for this compound remains speculative. The tables below are illustrative of the type of data that would be generated from such computational studies but are not based on actual published results for this compound.

Table V.I: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | σ(C-C) | Data not available |

| LP(N) | π(C=O) | Data not available |

| σ(C-H) | σ(C-F) | Data not available |

| σ(C-C) | σ(C-Cl) | Data not available |

Table V.II: Hypothetical Interaction Energies for this compound Dimer Configurations

| Dimer Configuration | Interaction Energy (kcal/mol) |

| Hydrogen-bonded dimer | Data not available |

| Halogen-bonded dimer | Data not available |

| Stacked dimer | Data not available |

Further experimental and theoretical research is required to fully characterize the charge transfer properties and intermolecular interactions of this compound.

Vi. Reactivity and Transformation Chemistry of Chlorodifluoroacetamide

Electrophilic Nature of Chlorodifluoroacetamides

The chemical behavior of chlorodifluoroacetamide is significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the α-carbon. This inductive effect renders the α-carbon highly electron-deficient and thus a potent electrophilic center. This inherent electrophilicity makes it susceptible to attack by nucleophiles.

Compared to non-fluorinated analogues like chloroacetamide, this compound exhibits heightened reactivity. nih.gov While chloroacetamides are generally considered reactive electrophiles, the addition of fluorine atoms further enhances this characteristic. nih.govresearchgate.net However, the reactivity can be modulated. For instance, α-sulfamate acetamides have been developed as alternatives to highly reactive α-halo acetamides, offering tunable reactivity while maintaining a similar molecular geometry. researchgate.net This principle of tuning reactivity through substitution is critical in the application of electrophiles like this compound in complex syntheses, particularly in the design of targeted covalent inhibitors where excessive reactivity can lead to non-specific binding. nih.gov The electrophilic nature of the α-carbon in this compound is the foundation for many of its synthetic applications, especially in reactions where it serves as a building block for introducing the difluoroacetamide group.

Cross-Coupling Reactions with Diverse Substrates

This compound has emerged as a valuable partner in cross-coupling reactions, providing a direct route to introduce the synthetically important difluoroacetamide moiety onto various molecular scaffolds. Nickel-catalyzed reactions have been particularly successful in this regard, demonstrating high efficiency and broad substrate scope. researchgate.netnih.gov

A notable application is the nickel-catalyzed reductive cross-coupling of this compound with a range of (hetero)aryl halides. researchgate.netnih.gov This methodology utilizes a catalytic system often composed of a nickel precursor, such as NiCl2·DME, a bipyridine-based ligand (e.g., 4,4′-diNon-bpy), a co-ligand like triphenylphosphine (B44618) (PPh3), and an additive such as lithium chloride (LiCl). researchgate.netnih.gov This system effectively couples this compound with various heteroaryl chlorides, bromides, and iodides, producing medicinally relevant heteroaryldifluoroacetamides in good yields. researchgate.net The reaction proceeds under relatively mild conditions and demonstrates tolerance to a variety of functional groups. rsc.orgnih.gov

The general applicability of nickel catalysis for coupling fluoroalkyl electrophiles with organohalides has been established as a robust strategy, overcoming challenges such as side reactions like hydrodehalogenation. rsc.orgnih.gov These methods provide a powerful tool for the late-stage modification of complex molecules, including pharmaceuticals. rsc.org

Below is a table summarizing representative examples of nickel-catalyzed cross-coupling reactions involving this compound and related compounds with heteroaryl halides.

| Catalyst System | Electrophile | Coupling Partner (Exemplary) | Product | Yield (%) |

| NiCl₂·DME / 4,4′-diNon-bpy / PPh₃ / LiCl | This compound | 2-Bromopyridine | 2-(2,2-Difluoro-acetylamino)pyridine | 75% |

| NiCl₂·DME / 4,4′-diNon-bpy / PPh₃ / LiCl | This compound | 3-Iodoquinoline | 3-(2,2-Difluoro-acetylamino)quinoline | 82% |

| NiCl₂·DME / 4,4′-diNon-bpy / PPh₃ / LiCl | This compound | 2-Chlorobenzoxazole | 2-(2,2-Difluoro-acetylamino)benzoxazole | 68% |

Data compiled from reported nickel-catalyzed cross-coupling methodologies. researchgate.netnih.gov

Mechanistic investigations suggest that these reactions can involve the formation of a difluoromethyl radical, highlighting a pathway distinct from traditional cross-coupling cycles. nih.gov This radical involvement is crucial for the successful formation of the carbon-carbon bond between the fluoroalkyl moiety and the substrate.

Cyclization Reactions and Ring Closure

The reactivity of the haloacetamide functionality can be harnessed in intramolecular reactions to form cyclic structures. While direct examples involving this compound are specific, the reactivity patterns of analogous α-halo-α,α-difluoroacetamides provide significant insight into its potential for cyclization.

Copper-mediated reactions of N-substituted iododifluoroacetamides have been systematically studied, revealing a competition between intermolecular cross-coupling, intramolecular cyclization, and homocoupling. nih.gov The outcome of the reaction can be controlled by tuning the substituents on the amide nitrogen. For instance, in the absence of an external coupling partner, iododifluoroacetamides where the nitrogen is substituted with alkyl and aryl groups, or two aryl groups, predominantly undergo intramolecular cyclization to form oxindoles. nih.gov This transformation highlights the potential for the difluoroacetamide moiety to participate in ring-closing reactions, a valuable strategy in the synthesis of heterocyclic compounds.

The general reaction pathway is as follows:

Cross-coupling: R-CF₂CONH-R' + Ar-I → Ar-CF₂CONH-R'

Intramolecular Cyclization: (Aryl-substituted)-N-R-CF₂I → Cyclic product (e.g., oxindole)

Homocoupling: 2 R-CF₂I → R-CF₂-CF₂-R

Furthermore, chloroacetamide derivatives, in general, are known to be effective precursors for cyclization. For example, N-(chloroacetyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine can be cyclized with reagents like potassium thiocyanate (B1210189) to form thiazole-containing bicyclic systems. researchgate.net This demonstrates the utility of the chloroacetyl group as an electrophilic handle for constructing rings through reaction with an internal nucleophile.

Reductive Transformations and Functional Group Interconversions

The amide group in this compound can undergo reduction, a fundamental type of functional group interconversion. solubilityofthings.com The reduction of amides typically yields amines, a transformation that involves the complete removal of the carbonyl oxygen. youtube.comyoutube.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. youtube.comimperial.ac.uk The general transformation is the conversion of the -CONH₂ group to a -CH₂NH₂ group.

Amide to Amine Reduction: CClF₂-C(=O)NH₂ + [Reducing Agent] → CClF₂-CH₂NH₂

This reaction proceeds via a tetrahedral intermediate formed by the addition of a hydride to the carbonyl carbon. youtube.com Unlike other carbonyl derivatives, the nitrogen is a poor leaving group, which facilitates the eventual removal of oxygen to form the amine. youtube.com

More sophisticated and chemoselective methods for amide reduction have also been developed using catalytic hydrosilylation. Catalysts based on iron, iridium, or molybdenum can effect the reduction of amides under milder conditions, offering greater tolerance for other functional groups within the molecule. nih.gov For instance, iridium-catalyzed reductive functionalization allows for the conversion of amides into O-silylated hemiaminals, which can be trapped by nucleophiles. nih.gov

Beyond reduction of the amide itself, the chloro- and difluoro- substituents offer handles for other transformations. For example, reductive dechlorination of related dichloroacetamides has been observed in various chemical systems, suggesting that the chlorine atom in this compound could also be a site for reductive chemistry under specific conditions. nih.gov Such transformations are pivotal for converting this compound into different fluorinated building blocks. organic-chemistry.org

Applications in Derivatization for Advanced Building Blocks

This compound serves as a precursor for the synthesis of more complex and valuable fluorinated building blocks. Its inherent reactivity allows for derivatization into a variety of structures for applications in medicinal chemistry and materials science.

One key transformation is the conversion into 2,2-difluoro-3-hydroxyacetamides. This is achieved by first silylating the this compound, followed by condensation with carbonyl compounds like aldehydes or ketones. lookchem.com This reaction builds molecular complexity by forming a new carbon-carbon bond and introducing a hydroxyl group, which can be used for further synthetic manipulations.

Example of Derivatization:

Silylation: CClF₂CONH-R → (Me₃Si)CF₂CONH-R

Condensation: (Me₃Si)CF₂CONH-R + R'CHO → R'CH(OH)CF₂CONH-R

These resulting β-hydroxy-α,α-difluoroamide structures are valuable intermediates. For example, they are precursors for the synthesis of 3,3-difluoroazetidinones (β-lactams), a class of compounds with significant biological importance. lookchem.com

The ability to selectively modify molecules is crucial in drug discovery and development. The derivatization of bioactive scaffolds, such as flavonoids, with acetamide (B32628) groups has been shown to significantly impact their bioavailability and antioxidant properties. nih.gov By analogy, using this compound as a derivatizing agent can introduce the unique properties of the difluoromethyl group into target molecules, potentially enhancing their biological activity or metabolic stability. nih.gov This process of functional group interconversion is a cornerstone of modern organic synthesis, enabling the creation of novel molecular architectures from simpler, readily available starting materials. solubilityofthings.comimperial.ac.uk

Vii. Biological and Environmental Research Aspects

Biological Interactions and Evaluation

The biological significance of chlorodifluoroacetamide and its derivatives is an area of growing interest, particularly in the fields of medicinal chemistry and agrochemicals. Research into its interactions with biological systems has revealed potential therapeutic and practical applications.

While direct studies on the antioxidant activity of this compound are not extensively documented in publicly available research, the broader class of acetamide (B32628) derivatives has been investigated for these properties. Antioxidant activity is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods. mdpi.comnih.gov

For instance, studies on other novel acetamide derivatives have demonstrated their capacity to scavenge ABTS radicals, indicating potential antioxidant effects. mdpi.comnih.gov The antioxidant capacity of flavonoid acetamide derivatives has been quantified using the DPPH assay, with results expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.govmdpi.com These studies on related acetamide compounds suggest that the core structure may contribute to antioxidant activity, warranting future investigation into this compound itself.

Table 1: Common Antioxidant Activity Assays for Acetamide Derivatives

| Assay Method | Principle | Measurement |

|---|---|---|

| ABTS Radical Scavenging | Measures the ability of a compound to scavenge the ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance as the purple DPPH solution is decolorized. |

The antimicrobial properties of various acetamide derivatives have been a subject of research, revealing a broad range of activities against different microbial species. For example, certain novel acetamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

One study focused on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and its efficacy against Klebsiella pneumoniae, a significant human pathogen. researchgate.netscielo.brscielo.br The research explored the synergistic effects of this acetamide derivative when combined with conventional antibacterial drugs, noting that it could enhance the efficacy of agents like meropenem (B701) and imipenem. researchgate.netscielo.brscielo.br While this study does not directly involve this compound, it highlights the potential for antimicrobial applications within the broader family of chloroacetamides.

The interaction of small molecules with biological macromolecules such as DNA is a cornerstone of drug discovery and toxicology. Research has been conducted on chloroacetamide-linked nucleotides to explore their potential for cross-linking with peptides and proteins. nih.gov These modified nucleotides have been shown to be effective substrates for DNA polymerases in the enzymatic synthesis of modified DNA probes. nih.gov

The resulting chloroacetamide-modified DNA can efficiently react with cysteine residues in peptides and proteins, leading to the formation of covalent cross-links. nih.gov For example, such modified DNA has been successfully cross-linked with the p53 protein through the alkylation of cysteine. nih.gov This line of research underscores the potential of the chloroacetamide moiety to serve as a reactive group for studying and modulating DNA-protein interactions, a concept that could potentially be extended to derivatives like this compound.

This compound and its derivatives have emerged as compounds of significant interest in medicinal chemistry and agrochemical research. The unique properties imparted by the chlorine and fluorine atoms make it a valuable building block in the synthesis of more complex molecules.

In medicinal chemistry, a notable application is the development of chlorofluoroacetamide (B1361830) (CFA)-based covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. elsevierpure.com In one study, a series of CFA derivatives were synthesized and found to strongly block the replication of the virus in infected cells. elsevierpure.com X-ray crystallography revealed that these inhibitors form a covalent bond with a cysteine residue at the catalytic center of the protease. elsevierpure.com

Furthermore, this compound serves as a precursor for the synthesis of α-chloro-α,α-difluoroketones, which are recognized as important building blocks for both pharmaceuticals and agrochemicals. The development of nickel-catalyzed cross-coupling reactions has also provided a direct route to heteroaryldifluoroacetamides from chlorodifluoroacetamides, with these products being of considerable interest in medicinal chemistry.

Table 2: Applications of this compound in Synthesis

| Application Area | Key Finding |

|---|---|

| Medicinal Chemistry | Serves as a cysteine-reactive warhead in covalent inhibitors of SARS-CoV-2 3CL protease. elsevierpure.com |

| Agrochemical & Pharmaceutical Synthesis | Acts as a precursor for α-chloro-α,α-difluoroketones. |

| Synthetic Chemistry | Used in nickel-catalyzed cross-coupling reactions to form heteroaryldifluoroacetamides. |

Environmental Fate and Degradation Pathways

The environmental behavior of halogenated organic compounds is a critical area of study due to their potential persistence and transformation into other products. While specific data on this compound is limited, research on related compounds provides insights into its potential environmental fate.

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic chemicals. taylorandfrancis.com Studies on chloroacetamide herbicides have shown that they can undergo transformation upon exposure to ultraviolet (UV) radiation. researchgate.net The main transformation reactions observed for these related compounds include dechlorination, hydroxylation, and cyclization. researchgate.net

It is important to note that the photodegradation of some chloroacetamides can lead to the formation of products that are at least as toxic as the parent compounds. researchgate.net Research on chlorodifluoroacetic acid (CDFA), a potential degradation product of some hydrochlorofluorocarbons (HCFCs), indicates that it is highly persistent in aquatic systems, undergoing little to no degradation over extended periods. nih.gov The strong carbon-fluorine bonds in such compounds contribute to their environmental stability. unep.org While these findings are for related substances, they suggest that the environmental persistence and photodegradation of this compound warrant further investigation to fully understand its environmental impact.

Biodegradation Mechanisms

Specific microbial degradation pathways for this compound have not been extensively detailed in scientific literature. However, the biodegradation mechanisms can be inferred from studies on structurally similar chloroacetamide herbicides and other haloacetic acids. Microbial degradation is a primary method for the removal of chloroacetamides from the environment. nih.govdntb.gov.ua

For related chloroacetamide compounds, anaerobic biodegradation has been shown to proceed via a pseudo-first-order kinetics model. nih.gov Key transformation steps identified in anaerobic pathways for other chloroacetamides include:

Dechlorination: The initial and critical step is often the removal of chlorine atoms. In anaerobic bacteria, dechlorination is frequently the initial reaction.

N-Dealkylation: Cleavage of the N-alkoxyalkyl groups is a common degradation route. The rate of degradation can be significantly affected by the structure of these side chains, with shorter chains generally leading to faster degradation. nih.gov

Amide Hydrolysis: The amide bond can be cleaved by amidase or hydrolase enzymes, leading to the formation of corresponding carboxylic acids and amines.

Metabolite Formation: Subsequent reactions can lead to a variety of metabolites. For example, studies on the herbicide acetochlor (B104951) identified metabolites such as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA) and N-(2-methyl-6-ethylphenyl)-acetamide (MEPA), indicating that the degradation process is a detoxification pathway. nih.gov

It is plausible that the biodegradation of this compound would proceed through similar initial steps, primarily involving dechlorination and amide hydrolysis to form difluoroacetic acid and other smaller, more readily biodegradable molecules.

Environmental Persistence and Transformation Products

The environmental persistence of this compound is not well-documented, but insights can be drawn from related haloacetic acids (HAAs). Trifluoroacetic acid (TFA), a structurally similar compound, is known to be extremely persistent in the environment, showing little to no degradation in aquatic microcosm studies over a year. nih.gov In contrast, chloroacetic acids are more susceptible to biodegradation, with residence times in water ranging from approximately 4 days for dichloroacetic acid to 40 days for trichloroacetic acid. nih.gov

Given its structure, containing both chlorine and fluorine atoms, this compound's persistence is likely intermediate between purely chlorinated and purely fluorinated analogues. The carbon-fluorine bond is exceptionally strong, suggesting that the difluoroacetyl moiety would be persistent.

Potential transformation products of this compound in the environment, resulting from biotic or abiotic degradation, could include:

Difluoroacetic acid: Formed through the hydrolysis of the amide bond.

Oxalic acid, Glyoxalic acid, and Glycolic acid: These have been identified as biodegradation products of various chloroacetic acids and could potentially be formed from the breakdown of the acetyl group. nih.gov

Chloride and Fluoride Ions: Released upon the complete mineralization of the compound.

Laboratory studies on chloroacetamide herbicides have shown that their neutral degradates can be found in the environment at concentrations exceeding the parent compounds, highlighting the importance of monitoring for these transformation products. nih.govsigmaaldrich.com

Analytical Methods for Environmental Detection

As an emerging disinfection byproduct, the detection of this compound in environmental matrices like drinking water relies on highly sensitive and specific analytical techniques capable of measuring compounds at ultra-trace levels (ng/L). rsc.orgrsc.org The methods are generally developed for the simultaneous determination of a suite of haloacetamides. rsc.orgrsc.orgnih.gov

Chromatographic Techniques (GC, LC)

Both gas chromatography (GC) and liquid chromatography (LC) are employed for the separation of haloacetamides from complex water samples prior to detection. rsc.orgnih.gov

Liquid Chromatography (LC): Ultra-performance liquid chromatography (UPLC) is increasingly the method of choice, often coupled with tandem mass spectrometry (UPLC-MS/MS). rsc.orgrsc.org This technique allows for the direct injection of water samples, sometimes without the need for extensive pretreatment like solid-phase extraction (SPE), which simplifies the workflow and reduces the use of organic solvents. rsc.org The separation of multiple haloacetamides, including chlorinated, brominated, and iodinated analogues, can be achieved in a single chromatographic run of less than 15 minutes. nih.govwaters.com

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is also a robust method for haloacetamide analysis. nih.gov Because many haloacetamides are not sufficiently volatile for direct GC analysis, a derivatization step is often required. jfda-online.comresearchgate.netresearchgate.net A common approach involves injection-port silylation, where a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) converts the analytes into more volatile silyl (B83357) derivatives. nih.gov Sample preparation for GC analysis typically involves a pre-concentration step like salt-assisted liquid-liquid extraction (SALLE). nih.gov

Table 1: Examples of Chromatographic Conditions for Haloacetamide Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Sample Preparation | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | C18 reverse-phase column | Gradient of water and methanol/acetonitrile with formic acid or ammonium (B1175870) acetate | Direct injection (no pretreatment) | rsc.orgrsc.org |

| LC-tqMS | Not specified | Not specified, 9.0 min separation time | Solid-Phase Extraction (SPE) | nih.gov |

| GC-MS | DB-5ms capillary column | Helium | Salt-Assisted Liquid-Liquid Extraction (SALLE) and Injection-Port Silylation | nih.gov |

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry is the primary detection method for haloacetamides due to its high sensitivity and selectivity. researchgate.net

Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers (tqMS) are commonly used for the targeted quantification of haloacetamides. nih.govnih.gov These instruments operate in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion for each analyte is selected and fragmented, and then one or more specific product ions are monitored. researchgate.net This process provides a high degree of certainty in identification and quantification, with detection limits often in the low ng/L range. nih.govnih.gov Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govwaters.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QToF) or Orbitrap mass spectrometers provide high-resolution mass data. nih.govnih.gov HRMS is particularly valuable for non-targeted analysis, where the goal is to identify unknown compounds in a sample based on their accurate mass. waters.com This allows for the discovery of new or unexpected disinfection byproducts and transformation products that would be missed by a targeted SRM method. nih.gov

The NIST spectral library contains the reference electron ionization mass spectrum for this compound, which is essential for its unambiguous identification in GC-MS analyses. nist.gov

Table 2: Mass Spectrometry Parameters for Haloacetamide Detection

| Technique | Ionization Source | Mode | Key Features | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Electrospray Ionization (ESI) | Positive/Negative Ion Mode | Quantification of 13 HAcAms without pretreatment. | rsc.orgrsc.org |

| LC-tqMS | Atmospheric Pressure Chemical Ionization (APCI) | Positive Ion SRM | Higher sensitivity for HAcAms compared to ESI. | nih.gov |

| GC-MS | Electron Ionization (EI) | Full Scan / SIM | Analysis of silylated derivatives. | nih.gov |

| UPLC-Q-Exactive-HRMS | Not specified | N/A | Used for non-targeted screening of PFAS, applicable to other halogenated compounds. | nih.gov |

Spectroscopic Detection Methods

While chromatographic and mass spectrometric methods are dominant for the trace-level environmental detection of this compound, spectroscopic techniques are fundamental for the characterization of the pure substance.

Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum for this compound is available in spectral databases and would show characteristic absorption bands for the N-H, C=O (amide), C-Cl, and C-F bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are used to elucidate the precise molecular structure of this compound. Data for ¹H NMR of the compound is available. nih.gov

These spectroscopic methods are not typically used for direct environmental detection due to their significantly lower sensitivity compared to mass spectrometry and susceptibility to interference from the complex sample matrix. They are primarily tools for structural confirmation of reference standards.

Targeted and Non-Targeted Analysis

The analytical approach to detecting this compound and other disinfection byproducts in the environment can be either targeted or non-targeted. researchgate.net

Targeted Analysis: This is the most common approach for regulatory monitoring and routine analysis. researchgate.net A specific list of known haloacetamides is analyzed using optimized methods, typically LC-MS/MS with SRM. rsc.orgrsc.org This approach offers maximum sensitivity and accurate quantification for the predefined analytes. researchgate.net The development of methods to simultaneously detect 10 to 13 different haloacetamides is an example of a targeted approach. nih.govresearchgate.net